molecular formula C24H25N5O2S B3014070 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-38-2

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Número de catálogo B3014070
Número CAS: 1028685-38-2
Peso molecular: 447.56
Clave InChI: MZYYJMFKFMIHRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those with a quinazoline backbone, has been a subject of interest due to their potential biological activities. The papers provided detail the synthesis of various quinazoline derivatives with modifications intended to enhance their interaction with biological targets. For instance, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues involved novel synthetic routes starting with anthranilonitrile and a hydrazide, leading to compounds with high affinity for the benzodiazepine receptor . Similarly, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with different pharmacophore groups, including piperazine, piperidine, and morpholine, was achieved using NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography, resulting in compounds with promising antitumor activity . The synthesis of 2,3-disubstituted quinazoline-4(3H)-ones also yielded compounds with potent antibacterial and antioxidant properties . Additionally, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones from 3-amino-2-benzylamino-3H-quinazolin-4-one demonstrated significant antihypertensive activity in vivo .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The structural characterization of these compounds was performed using various analytical techniques. For example, the 2-(benzimidazol-2-yl)quinoxalines were characterized by NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography, which confirmed the presence of the intended substituents and the overall molecular framework . The molecular structures of the synthesized compounds in the other studies were corroborated using similar techniques, including IR, (1)H NMR, and Mass analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often include cyclization, alkylation, and condensation steps. For instance, the cyclization of 3-(2aminophenyl)quinazoline-2-thioxo-4-ones led to the formation of benzimidazo[1,2-c]quinazoline-6(5H)-thiones, and subsequent alkylation produced S-alkyl derivatives . The Mannich reaction was employed to synthesize bases of Benzimidazo[1,2-c] quinazolin-6(5h)-thione, which involved the treatment with paraformaldehyde and secondary amines or different ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The papers provided do not explicitly detail these properties; however, the biological evaluation of these compounds suggests that they possess the necessary stability and bioavailability to interact with biological targets effectively. For example, the 2-(benzimidazol-2-yl)quinoxalines showed selective cytotoxic effects against human lung adenocarcinoma cells without causing hemolysis, indicating a favorable toxicity profile . The antibacterial and antioxidant activities of the 2,3-disubstituted quinazoline-4(3H)-ones also suggest that these compounds have the appropriate chemical properties to exert their biological effects .

Aplicaciones Científicas De Investigación

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Compounds including 2-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one have been studied as potential alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds exhibit high binding affinity for alpha 1-adrenoceptors and display significant antihypertensive activity in vivo (Chern et al., 1993).

Antimicrobial and Antioxidant Potential

A series of derivatives of this compound have shown potent inhibitory action against various bacterial strains, demonstrating significant antimicrobial activity. Additionally, certain derivatives have manifested profound antioxidant potential in free radical scavenging assays (Kumar et al., 2011).

Anticonvulsant Activity

Research into derivatives of this compound has led to the discovery of compounds with anticonvulsant effects. These compounds have shown weak to moderate anticonvulsant effects in animal models (Bunyatyan et al., 2020).

Anticancer Effects

Some derivatives have been explored for their anticancer effects. Research involving molecular docking studies has suggested that certain compounds might have potential as chemotherapeutic agents, showing promising activity against various cancer cell lines (Laxminarayana et al., 2021).

Antihistaminic Agents

Several novel derivatives have been synthesized and evaluated for their potential as H1-antihistaminic agents. Compounds in this category have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in this therapeutic area (Alagarsamy & Parthiban, 2013).

Propiedades

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c30-21(28-14-12-27(13-15-28)16-17-6-2-1-3-7-17)11-10-20-23(31)29-22(25-20)18-8-4-5-9-19(18)26-24(29)32/h1-9,20,25H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIWTHIRZFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.